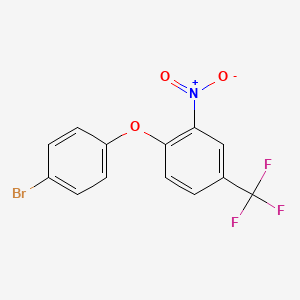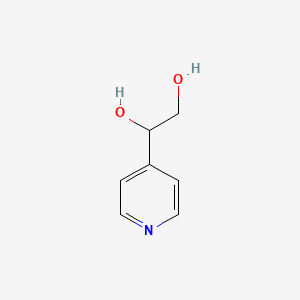![molecular formula C7H17ClOSi B3246107 [2-(2-Chloroethoxy)ethyl]trimethylsilane CAS No. 17510-32-6](/img/structure/B3246107.png)
[2-(2-Chloroethoxy)ethyl]trimethylsilane
Descripción general
Descripción
[2-(2-Chloroethoxy)ethyl]trimethylsilane: is a chemical compound with the molecular formula C8H19ClOSi. It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chloroethoxy)ethyl]trimethylsilane typically involves the reaction of 2-(2-chloroethoxy)ethanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: [2-(2-Chloroethoxy)ethyl]trimethylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-(2-chloroethoxy)ethanol and trimethylsilanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding silanols or siloxanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted ethoxyethyltrimethylsilanes.
Hydrolysis: Products are 2-(2-chloroethoxy)ethanol and trimethylsilanol.
Oxidation: Products include silanols and siloxanes.
Aplicaciones Científicas De Investigación
Chemistry:
Protecting Group: [2-(2-Chloroethoxy)ethyl]trimethylsilane is used as a protecting group for alcohols and phenols in organic synthesis.
Intermediate: It serves as an intermediate in the synthesis of other organosilicon compounds.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical agents.
Industry:
Coatings and Sealants: It is used in the formulation of coatings and sealants to enhance their durability and resistance to environmental factors.
Adhesives: The compound is incorporated into adhesives to improve their bonding properties.
Mecanismo De Acción
The mechanism of action of [2-(2-Chloroethoxy)ethyl]trimethylsilane involves its ability to undergo various chemical reactions, such as nucleophilic substitution and hydrolysis. These reactions enable the compound to act as a protecting group or intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
[2-(Chloromethoxy)ethyl]trimethylsilane: Similar in structure but with a different alkoxy group.
Bis[2-(2-chloroethoxy)ethyl]ether: Contains two [2-(2-chloroethoxy)ethyl] groups bonded to an oxygen atom.
2-Chloroethyltrimethylsilane: Lacks the ethoxy group present in [2-(2-Chloroethoxy)ethyl]trimethylsilane.
Uniqueness:
This compound: is unique due to its specific combination of ethoxy and trimethylsilyl groups, which confer distinct reactivity and versatility in organic synthesis and industrial applications.
Propiedades
IUPAC Name |
2-(2-chloroethoxy)ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi/c1-10(2,3)7-6-9-5-4-8/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOKVDPROADOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3246044.png)





![2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B3246074.png)






